3-Phenoxy-1-nitropropane
Description
Contextualizing 3-Phenoxy-1-nitropropane within Contemporary Organic Chemistry Research
This compound (CAS Number: 66291-15-4) is a molecule that, while not extensively documented in isolation, holds a place in the academic study of functionalized aliphatic chains. Its structure, featuring a phenoxy group separated from a nitro group by a propyl chain, makes it an interesting substrate for investigating intramolecular interactions and the combined electronic effects of its two distinct functional groups.
Research into related structures suggests that the primary academic interest in compounds like this compound lies in their utility as synthetic intermediates. The nitro group can be transformed into a variety of other functionalities, and the aryl ether linkage is a common motif in more complex molecules. A notable synthesis of this compound was reported in a 1978 study by Bordwell and Bartmess, where it was prepared from 3-phenoxy-1-bromopropane in a 55% yield. utk.edu This same study was focused on the equilibrium acidities of nitroalkanes, highlighting a key area of research interest.
Table 1: Identified Properties of this compound This interactive table summarizes the key identification and chemical property data found for this compound.
| Property | Value | Source |
| CAS Number | 66291-15-4 | utk.edu |
| Molecular Formula | C₉H₁₁NO₃ | utk.edu |
| Molecular Weight | 181.19 g/mol | Calculated |
| pKa (in DMSO) | 17.0 | utk.edu |
Foundational Principles and Academic Relevance of Nitroalkane and Aryl Ether Moieties
The academic significance of this compound is best understood by examining its constituent parts: the nitroalkane and the aryl ether.
The Nitroalkane Moiety: The nitro group (-NO₂) is a powerful electron-withdrawing group, which imparts distinct reactivity to the alkane chain. nih.gov One of its most significant features is the acidification of the α-carbon (the carbon adjacent to the nitro group). nih.gov For this compound, the protons on the carbon bearing the nitro group are acidic, allowing for deprotonation to form a nitronate anion. utk.edunih.gov This anion is a versatile nucleophile in carbon-carbon bond-forming reactions, such as the Henry reaction (nitroaldol reaction) and Michael additions. thieme-connect.de
Furthermore, the nitro group is a valuable synthetic precursor. It can be readily reduced to a primary amine (R-NH₂), providing a gateway to a vast array of other nitrogen-containing compounds. nih.gov This transformability makes nitroalkanes crucial building blocks in the synthesis of amines, amino acids, and various heterocyclic structures. thieme-connect.de
The Aryl Ether Moiety: Aryl ethers, characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group (Ar-O-R), are ubiquitous structural units in many biologically important molecules and synthetic materials. nih.govchemicalbook.com This moiety is generally stable and contributes to the lipophilicity of a molecule. cdc.gov The phenoxy group in this compound consists of a phenyl ring attached to the propyl chain via an ether linkage. Traditional synthesis methods for aryl ethers include the Williamson ether synthesis and the Ullmann condensation. nih.gov More modern approaches often involve metal-catalyzed cross-coupling reactions. chemicalbook.com The presence of this group is significant in pharmaceuticals, agrochemicals, and polymers. cdc.gov
Bridging Established Chemical Research with this compound Analogs
The study of analogs provides valuable insight into the expected chemical behavior of this compound. Key analogs include those where the phenoxy group is replaced by another substituent or where the alkyl chain length varies.
1-Nitropropane (B105015): As the parent nitroalkane, 1-nitropropane provides baseline data for the nitro-functionalized propyl chain. It is a colorless liquid with a boiling point of 132 °C and a density of approximately 0.998 g/mL at 25 °C. chemicalbook.com Its pKa is around 8.98 in water, demonstrating the acidifying effect of the nitro group. chemicalbook.com Spectroscopic data for 1-nitropropane shows characteristic IR stretches for the nitro group (typically around 1550 cm⁻¹ and 1375 cm⁻¹) and predictable NMR signals for the propyl chain. chemicalbook.comnist.gov
1-Phenyl-3-nitropropane: This compound is a close structural analog where the oxygen atom of the ether is absent. It serves as a good model for understanding the influence of the phenyl ring at the gamma position relative to the nitro group. Its properties, such as a calculated XLogP3 of 2.3, offer a comparison for the expected lipophilicity. nih.gov The synthesis of this analog has been documented, for instance, from 3-phenyl-1-iodopropane.
3-Thiophenoxy-1-nitropropane: Also synthesized in the Bordwell and Bartmess study, this sulfur analog provides a direct comparison of the electronic influence of an oxygen versus a sulfur atom in this molecular framework. utk.edu The study of such analogs helps to systematically probe the effects of heteroatoms on the acidity and reactivity of the nitroalkane terminus. utk.edu
By studying these and other related compounds, researchers can infer the reactivity, stability, and potential applications of this compound in broader synthetic and mechanistic studies within organic chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-nitropropoxybenzene |
InChI |
InChI=1S/C9H11NO3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
ZYGWEHWGPLARBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCC[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 3 Phenoxy 1 Nitropropane
Analysis of Established Synthesis Pathways for Related Nitroalkanes and Ethers
The synthesis of 3-phenoxy-1-nitropropane is not extensively detailed in readily available literature, necessitating an analysis of synthetic methods for structurally related nitroalkanes and aromatic ethers. These established methodologies provide a foundation for designing a viable synthetic route.
Nucleophilic Substitution Strategies Involving Nitro Group Introduction
A primary method for the synthesis of nitroalkanes is through the nucleophilic substitution of an alkyl halide with a nitrite (B80452) salt. This reaction, often referred to as the Victor Meyer reaction, involves the displacement of a halide (e.g., bromide or iodide) by the nitrite ion (NO₂⁻). The nitrite ion is an ambident nucleophile, meaning it can react through either the nitrogen or the oxygen atom. Reaction at the nitrogen atom yields the desired nitroalkane, while reaction at the oxygen atom results in the formation of an alkyl nitrite ester as a byproduct.
The choice of the nitrite salt and solvent can significantly influence the ratio of the nitroalkane to the alkyl nitrite. For instance, using silver nitrite (AgNO₂) in a non-polar solvent tends to favor the formation of the nitroalkane due to the coordination of the silver ion with the halide, which promotes attack by the nitrogen atom. Conversely, using sodium nitrite (NaNO₂) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also provide good yields of the nitroalkane.
Primary alkyl halides are ideal substrates for this reaction, as they are less prone to elimination side reactions that can occur with secondary and tertiary halides. organic-chemistry.org
Table 1: Comparison of Nitrite Sources for Nitroalkane Synthesis
| Nitrite Salt | Typical Solvent | Predominant Product | Notes |
| Silver Nitrite (AgNO₂) | Diethyl ether, Acetonitrile (B52724) | Nitroalkane | Heterogeneous reaction, often higher cost. |
| Sodium Nitrite (NaNO₂) | DMF, DMSO | Nitroalkane | Good yields for primary halides, more economical. |
| Potassium Nitrite (KNO₂) | DMF, DMSO | Nitroalkane | Similar reactivity to sodium nitrite. |
Approaches for Ether Linkage Formation in Related Aromatic Compounds
The formation of an aryl ether linkage, such as the phenoxy group in the target molecule, is a cornerstone of organic synthesis. The Williamson ether synthesis is a widely employed and versatile method for this transformation. fiveable.mewikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. The phenoxide is typically generated in situ by treating a phenol (B47542) with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH).
The Williamson synthesis is most effective with primary alkyl halides, as secondary and tertiary halides can undergo E2 elimination as a competing reaction, especially in the presence of a sterically unhindered base like phenoxide.
Another significant method for the formation of aryl ethers is the Ullmann condensation. wikipedia.org This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. While traditionally requiring harsh reaction conditions, modern variations of the Ullmann coupling utilize ligands to facilitate the reaction at lower temperatures. This method is particularly useful for synthesizing diaryl ethers, which cannot be prepared via the Williamson synthesis. wikipedia.org
Table 2: Key Methodologies for Aryl Ether Synthesis
| Reaction | Substrates | Reagents/Catalysts | Advantages |
| Williamson Ether Synthesis | Phenol + Alkyl Halide | Strong Base (e.g., NaH, NaOH) | High yields for primary halides, wide applicability. fiveable.mewikipedia.org |
| Ullmann Condensation | Phenol + Aryl Halide | Copper Catalyst, Base | Suitable for diaryl ether synthesis. wikipedia.org |
| Buchwald-Hartwig Amination | Phenol + Aryl Halide/Triflate | Palladium Catalyst, Ligand, Base | Mild reaction conditions, broad substrate scope. |
Nitration Reactions of Alkyl Chains and Aromatic Systems
Nitration is the process of introducing a nitro group (-NO₂) into an organic compound. wikipedia.org The nitration of aromatic compounds is a well-established electrophilic aromatic substitution reaction, typically employing a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comchemistrysteps.comucalgary.cayoutube.com This generates the highly electrophilic nitronium ion (NO₂⁺), which is attacked by the electron-rich aromatic ring. ucalgary.cayoutube.com While this method is fundamental for producing nitroaromatics, it is not directly applicable to the introduction of a nitro group onto a specific position of an alkyl chain.
The direct nitration of alkanes is possible but often lacks selectivity and can be difficult to control, typically proceeding through a free-radical mechanism under harsh conditions (e.g., vapor-phase nitration). This method generally leads to a mixture of products, including isomeric nitroalkanes and cleavage products, making it unsuitable for the specific synthesis of this compound.
For the purpose of synthesizing a specific nitroalkane, the nucleophilic substitution methods discussed in section 2.1.1 are far more synthetically useful and controllable.
Design and Optimization of Novel Synthetic Routes to this compound
Based on the established methodologies, two primary retrosynthetic strategies can be envisioned for this compound. The key difference lies in the order of forming the C-O (ether) and C-N (nitro) bonds.
Stepwise Construction of the Carbon Skeleton and Functional Group Introduction
Route A: Ether Formation Followed by Nitration
This approach involves first constructing the phenoxypropane backbone and subsequently introducing the nitro group.
Synthesis of 3-Phenoxy-1-halopropane: The synthesis would commence with the reaction of phenol with a suitable 1,3-dihalopropane, such as 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane. Using one equivalent of sodium phenoxide (generated from phenol and a base like sodium hydroxide) would favor monosubstitution to yield 3-phenoxy-1-chloropropane or 3-phenoxy-1-bromopropane. This is a classic Williamson ether synthesis.
Nucleophilic Substitution to Introduce the Nitro Group: The resulting 3-phenoxy-1-halopropane would then be treated with a nitrite salt, such as sodium nitrite in DMSO, to displace the halide and form this compound. This step leverages the principles of nucleophilic substitution for nitro group introduction.
Route B: Introduction of Nitro Group Followed by Ether Formation
This alternative strategy involves starting with a nitro-substituted propyl chain and then forming the ether linkage.
Preparation of a 3-Halo-1-nitropropane: This starting material can be synthesized, for example, from the corresponding 3-halo-1-propanol.
Williamson Ether Synthesis: 3-Halo-1-nitropropane (e.g., 3-chloro-1-nitropropane) would then be reacted with sodium phenoxide. The phenoxide would act as a nucleophile, displacing the halide to form the target molecule, this compound. The presence of the electron-withdrawing nitro group may influence the reactivity of the alkyl halide.
Table 3: Comparison of Proposed Synthetic Routes
| Route | Step 1 | Step 2 | Potential Advantages | Potential Challenges |
| A | Williamson ether synthesis of phenol and a 1,3-dihalopropane. | Nucleophilic substitution with a nitrite salt. | Readily available starting materials. Well-established reactions. | Potential for disubstitution in the first step. |
| B | Preparation of 3-halo-1-nitropropane. | Williamson ether synthesis with sodium phenoxide. | May offer better overall yield depending on the availability of the starting nitroalkane. | The starting 3-halo-1-nitropropane may be less common. |
Catalytic Approaches in Phenoxy-Nitropropane Synthesis
While the Williamson ether synthesis is a robust method, catalytic approaches can offer milder reaction conditions and improved efficiency. For the ether formation step in either Route A or Route B, a copper- or palladium-catalyzed cross-coupling reaction could be employed.
For instance, in a variation of Route B, a coupling reaction between phenol and a suitable 3-nitropropyl electrophile could be envisioned. More relevantly, modern catalytic methods could be applied to the synthesis of the 3-phenoxy-1-halopropane intermediate in Route A. For example, a Buchwald-Hartwig type C-O coupling reaction between a halophenol and a propenyl or allyl alcohol derivative, followed by functional group manipulation, could be a more complex but potentially tunable approach.
The direct catalytic C-H activation of a phenoxypropane at the terminal methyl group followed by nitration is a highly advanced and currently challenging strategy that is not yet practical for this type of molecule. Therefore, the most promising application of catalysis in this synthesis remains in the optimization of the ether bond formation step.
Regioselectivity and Stereoselectivity in Synthetic Design
Regioselectivity:
A critical consideration in the synthetic design of this compound via the Williamson ether synthesis is the regioselectivity of the phenoxide ion's nucleophilic attack. The phenoxide ion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho and para positions). This duality can lead to two different types of products: O-alkylation, which yields the desired ether, and C-alkylation, which results in the formation of a carbon-carbon bond between the alkyl chain and the aromatic ring.
The regiochemical outcome of this reaction is significantly influenced by the choice of solvent. The use of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile is crucial for favoring O-alkylation. In these solvents, the cation of the phenoxide salt is well-solvated, leaving the oxygen anion relatively "naked" and highly nucleophilic. This enhanced reactivity of the oxygen atom promotes the formation of the ether product.
Conversely, in protic solvents like water or alcohols, the oxygen atom of the phenoxide is strongly solvated through hydrogen bonding. This solvation shields the oxygen, reducing its nucleophilicity and making the carbon atoms of the ring more accessible for attack, thus favoring C-alkylation. Therefore, to ensure the selective synthesis of this compound, the reaction should be conducted in a polar aprotic solvent.
Stereoselectivity:
Stereoselectivity is generally not a consideration in the synthesis of this compound. The target molecule is achiral, meaning it does not possess any stereocenters and cannot exist as different stereoisomers. The reactants, phenol and 3-halo-1-nitropropane, are also achiral. As the Williamson ether synthesis, in this case, does not create any new stereocenters, the product will be a single, achiral compound. Therefore, no specific stereoselective control is necessary for this synthetic route.
Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 3 Phenoxy 1 Nitropropane
Reactivity Governed by the Nitro Group
The nitro group is a potent electron-withdrawing group that significantly influences the reactivity of the adjacent carbon atoms. This section details the chemical transformations centered around the nitroalkane functionality of 3-phenoxy-1-nitropropane.
Exploration of Nitronate Formation and Its Dual Reactivity
Primary nitroalkanes, such as this compound, are relatively acidic at the α-carbon due to the strong electron-withdrawing nature of the nitro group. organic-chemistry.org In the presence of a base, they can be deprotonated to form a nitronate anion. organic-chemistry.orgresearchgate.net This anion is a key reactive intermediate, existing as resonance structures that confer both nucleophilic and electrophilic character. researchgate.netresearchgate.net
The formation of the nitronate from this compound is a reversible equilibrium. nih.gov The nitronate can act as a nucleophile, with the negative charge localized on the α-carbon, enabling it to participate in a variety of bond-forming reactions. researchgate.net
Electrophilic and Nucleophilic Character in Reaction Sequences
The dual reactivity of the nitronate intermediate derived from this compound allows it to participate in diverse reaction sequences.
Nucleophilic Character : As a carbon nucleophile, the nitronate can react with various electrophiles. researchgate.net A classic example is the Henry (or nitroaldol) reaction, where the nitronate adds to an aldehyde or ketone. researchgate.netunicam.it This reaction is a powerful tool for carbon-carbon bond formation. Similarly, it can undergo Michael additions to α,β-unsaturated carbonyl compounds. researchgate.net
Electrophilic Character : While the nitronate itself is nucleophilic, the nitro group can render the aromatic ring of the phenoxy moiety susceptible to nucleophilic attack under certain conditions, a concept known as Vicarious Nucleophilic Substitution (VNS). organic-chemistry.org In VNS, a carbanion bearing a leaving group attacks an electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. organic-chemistry.org Nitroarenes are classic substrates for this reaction. organic-chemistry.org
Investigation of Reduction Reactions and Functional Group Interconversions (e.g., Nef Reaction)
The nitro group of this compound can be transformed into other valuable functional groups through reduction and other interconversions.
One of the most significant transformations is the Nef reaction , which converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. organic-chemistry.orgwikipedia.org The reaction typically involves the formation of the nitronate salt, followed by hydrolysis under acidic conditions. organic-chemistry.orgwikipedia.org For this compound, the Nef reaction would yield 3-phenoxypropanal. The mechanism proceeds through protonation of the nitronate to form a nitronic acid, which then undergoes further steps to release the carbonyl compound and nitrous oxide. wikipedia.org Various methods, including oxidative and reductive approaches, have been developed to carry out this transformation under milder conditions. organic-chemistry.orgrsc.org
Complete reduction of the nitro group leads to the corresponding primary amine, 3-phenoxy-1-propanamine. This transformation is a cornerstone in synthetic chemistry for accessing amino derivatives from nitro compounds. unicam.it
Catalytic Denitration Studies
Catalytic denitration represents a modern approach to cleave the C-N bond in nitro compounds, offering an alternative to classical methods. kyoto-u.ac.jp While specific studies on the catalytic denitration of this compound are not extensively documented in the provided results, general principles for nitroalkanes can be applied. These methods often involve transition metal catalysts that can facilitate the reductive or cross-coupling-based removal of the nitro group. kyoto-u.ac.jp Such strategies are valuable for introducing other functionalities at the position of the former nitro group. kyoto-u.ac.jp
Radical Chemistry Initiated by the Nitroalkane Moiety
The nitroalkane moiety can also participate in radical reactions. mdpi.com Under certain conditions, such as photolysis or in the presence of radical initiators, the C-N bond can undergo homolytic cleavage to generate an alkyl radical and nitrogen dioxide. These alkyl radicals can then participate in various radical-mediated transformations, including cyclizations and additions. mdpi.com For instance, the generation of a radical at the propyl chain of this compound could potentially lead to intramolecular cyclization reactions. rsc.org
Reactivity Pertaining to the Phenoxy Moiety
The phenoxy group in this compound primarily influences the molecule's properties through its aromatic ring and the ether linkage.
The benzene (B151609) ring of the phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. dokumen.pubunibo.it The ether oxygen is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the oxygen atom.
Furthermore, the phenoxy group can be involved in radical chemistry. Phenoxy radicals can be generated, for example, through oxidation. nih.govresearchgate.net These radicals are stabilized by resonance delocalization over the aromatic ring and can participate in coupling reactions. nih.gov In the context of this compound, the generation of a phenoxy radical could lead to intermolecular dimerization or reaction with other radical species present in the system. The transient formation of a phenoxy radical can dramatically increase the electrophilicity of the aromatic ring, enabling nucleophilic aromatic substitution reactions that would otherwise be difficult. nih.gov
Aromatic Substitution Reactions on the Phenyl Ring
The phenoxy group in this compound significantly influences the reactivity of the phenyl ring towards electrophilic aromatic substitution. The oxygen atom of the ether linkage possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions. organicchemistrytutor.comwikipedia.org Consequently, the phenoxy group is considered an activating group, making the aromatic ring more susceptible to attack by electrophiles than benzene itself. organicchemistrytutor.comlibretexts.org
The directing effect of the 3-nitropropoxy group is predominantly ortho- and para-directing. organicchemistrytutor.comwikipedia.orgyoutube.com This is a general characteristic of alkoxy groups in electrophilic aromatic substitution reactions. organicchemistrytutor.comlibretexts.org The stability of the intermediate carbocation (the arenium ion or σ-complex) is enhanced when the electrophile attacks at the ortho or para position, due to the resonance contribution from the ether oxygen which helps to delocalize the positive charge. organicchemistrytutor.comyoutube.com
Common electrophilic aromatic substitution reactions that phenol (B47542) ethers undergo include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, the nitration of anisole (B1667542) (methoxybenzene), a simpler analog, yields a mixture of ortho- and para-nitroanisole, with the para isomer often being the major product due to reduced steric hindrance. organicchemistrytutor.com Similarly, halogenation of phenols and their ethers can proceed readily, sometimes even without a Lewis acid catalyst, due to the highly activating nature of the hydroxyl or alkoxy group. byjus.com
Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenoxy)-3-nitropropane, 1-(2-Nitrophenoxy)-3-nitropropane |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenoxy)-3-nitropropane, 1-(2-Bromophenoxy)-3-nitropropane |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acylphenoxy)-3-nitropropane, 1-(2-Acylphenoxy)-3-nitropropane |
This table is illustrative and based on general principles of electrophilic aromatic substitution on phenoxyalkanes.
Influence of the Ether Linkage on Reactivity Profiles
The ether linkage in this compound is generally stable under many reaction conditions, which is why ethers are often used as solvents. mdpi.com However, under harsh conditions, such as treatment with strong acids (e.g., HBr, HI), the ether bond can be cleaved. This cleavage typically occurs via a nucleophilic substitution mechanism. Protonation of the ether oxygen makes the adjacent carbon atoms more electrophilic and susceptible to attack by a nucleophile, such as a halide ion.
In the case of an alkyl aryl ether like this compound, the cleavage of the C-O bond will selectively occur at the alkyl-oxygen bond. The phenyl-oxygen bond is stronger and not readily cleaved because SN2 reactions are unfavorable at sp²-hybridized carbons, and the formation of a phenyl cation for an SN1 reaction is highly energetic. Thus, acid cleavage would be expected to yield phenol and a derivative of 1-halopropane, rather than a halobenzene and 3-nitro-1-propanol.
The ether linkage also electronically influences the nitroalkane part of the molecule, although this effect is transmitted through three sigma bonds and is therefore relatively weak. The electron-donating nature of the phenoxy group might slightly increase the electron density along the propyl chain, but the primary determinant of the nitro group's reactivity will be its own strong electron-withdrawing nature.
Intermolecular and Intramolecular Reaction Dynamics
The nitroalkane functionality in this compound is the primary site for a variety of intermolecular and intramolecular reactions. The strong electron-withdrawing nature of the nitro group acidifies the α-protons (on the carbon adjacent to the nitro group), making them susceptible to deprotonation by a base. nih.gov The resulting nitronate anion is a versatile nucleophile. nih.govorganic-chemistry.org
Cycloaddition Reactions and Their Scope
While this compound itself is not a 1,3-dipole or a typical dipolarophile, it can serve as a precursor for molecules that readily participate in cycloaddition reactions.
[3+2] Cycloadditions: One of the most important classes of reactions for nitroalkanes is their conversion into nitrile oxides, which are potent 1,3-dipoles. Primary nitroalkanes like this compound can be converted to the corresponding nitrile oxide under dehydration conditions (e.g., using phenyl isocyanate or acid chlorides). The resulting 3-phenoxypropane nitrile oxide could then undergo [3+2] cycloaddition (a 1,3-dipolar cycloaddition) with various alkenes or alkynes to form five-membered heterocyclic rings like isoxazolines or isoxazoles, respectively. wikipedia.orgresearchgate.net The regioselectivity of such reactions is controlled by frontier molecular orbital interactions. wikipedia.org
[4+2] Cycloadditions (Diels-Alder Reactions): Elimination of water from this compound, for instance via the Henry reaction followed by dehydration, could generate 3-phenoxy-1-nitropropene. Conjugated nitroalkenes are known to act as heterodienes in hetero-Diels-Alder reactions with electron-rich alkenes (dienophiles), leading to the formation of cyclic nitronates. beilstein-journals.orgd-nb.info These reactions can be promoted by Lewis acids. d-nb.info
Intramolecular Cycloadditions: Under strong acid catalysis, nitroalkanes with an tethered aromatic ring can undergo intramolecular cyclization. nih.govfrontiersin.org For this compound, it is conceivable that under specific acidic conditions, the nitro group could be transformed into an electrophilic species that attacks the electron-rich phenyl ring, leading to the formation of heterocyclic structures like benzoxazines. researchgate.netnih.gov For instance, intramolecular reductive cyclization of related 2-(2-nitrophenoxy) derivatives is a known method for synthesizing 1,4-benzoxazin-3(4H)-ones. researchgate.net
Table 2: Potential Cycloaddition Reactions Involving Derivatives of this compound
| Reaction Type | Precursor/Derivative | Reactant | Product Class |
| [3+2] Cycloaddition | 3-Phenoxypropane nitrile oxide | Alkene | Substituted Isoxazoline |
| [4+2] Cycloaddition | 3-Phenoxy-1-nitropropene | Electron-rich alkene | Cyclic Nitronate |
| Intramolecular Cyclization | This compound | Acid catalyst | Benzoxazine derivative |
This table outlines potential synthetic pathways based on the known reactivity of related functional groups.
Michael Additions and Related Conjugate Chemistry
The Michael reaction is a conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.orgchemeurope.com Primary nitroalkanes, after deprotonation to their corresponding nitronate anions, are excellent Michael donors. chemeurope.comlscollege.ac.in
Therefore, this compound can be deprotonated with a suitable base to form its nitronate anion. This nucleophile can then add to a variety of Michael acceptors, such as α,β-unsaturated ketones, esters, nitriles, and other nitroalkenes. wikipedia.orglscollege.ac.in This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org For example, the reaction of 1-nitropropane (B105015) with trans-β-nitrostyrene in the presence of a chiral organocatalyst can lead to the formation of 1,3-dinitro compounds with high diastereoselectivity and enantioselectivity. metu.edu.tr A similar reactivity would be expected for this compound.
Table 3: Representative Michael Addition Reactions with this compound as a Donor
| Michael Acceptor | Base | Product Structure |
| Methyl vinyl ketone | Et₃N | 6-Phenoxy-4-nitro-2-hexanone |
| Acrylonitrile | DBU | 4-Phenoxy-2-nitrobutanenitrile |
| Methyl acrylate | NaOEt | Methyl 4-phenoxy-2-nitrobutanoate |
The products shown are the result of the 1,4-conjugate addition of the nitronate of this compound to the respective Michael acceptor.
The resulting γ-nitro carbonyl or cyano compounds are versatile synthetic intermediates. The nitro group can be further transformed, for instance, by reduction to an amine or by a Nef reaction to a carbonyl group, providing access to a wide range of polyfunctional molecules. organic-chemistry.org
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Phenoxy 1 Nitropropane
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatography is fundamental in the analysis of 3-Phenoxy-1-nitropropane, enabling its separation, identification, and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample matrix, the required sensitivity, and the volatility of the compound.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a robust technique for the analysis of semi-volatile and non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this class of compounds.
Separation Principle : In RP-HPLC, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. The phenoxy and propyl chain of this compound provides sufficient hydrophobicity for retention on a reversed-phase column.
Mobile Phase : A typical mobile phase consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure efficient elution and good peak shape. nih.gov For analytes containing acidic or basic functional groups, pH control of the mobile phase is critical; however, for the neutral this compound, an unbuffered or mildly acidic mobile phase (e.g., with formic or phosphoric acid) is generally sufficient to ensure reproducible retention times. sielc.comeconference.io
Detection : A Diode-Array Detector (DAD) or a standard UV detector is highly effective, given the strong UV absorbance of the phenyl ring in the molecule. nih.govresearchgate.net Wavelengths around 254 nm are commonly used for aromatic compounds. researchgate.netepa.gov For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) can be employed. diva-portal.org
Table 1: Illustrative RP-HPLC Parameters for Analysis of Phenoxy and Nitro-aromatic Compounds
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column providing good retention for moderately nonpolar compounds. |
| Mobile Phase | Acetonitrile/Water Gradient | Allows for the separation of compounds with a range of polarities. nih.gov |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. researchgate.net |
| Detector | UV at 254 nm | The aromatic ring provides strong absorbance at this wavelength. epa.gov |
| Column Temp. | 25 °C | Room temperature or slightly elevated for improved efficiency and reproducibility. nih.gov |
Gas Chromatography (GC) for Volatile Species Analysis
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. This compound, with its moderate molecular weight, is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.com
Separation Principle : In GC, the compound is vaporized in a heated inlet and separated based on its boiling point and interaction with a stationary phase coated on the inside of a long, thin capillary column.
Column Selection : A nonpolar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), is typically used. This phase separates compounds primarily based on their boiling points.
Operating Conditions : A temperature-programmed analysis is standard, where the column temperature is gradually increased to elute compounds over a wide range of boiling points. The injector temperature must be high enough to ensure complete vaporization without causing thermal degradation.
Detection : While a Flame Ionization Detector (FID) can be used, a Mass Spectrometer (MS) is the preferred detector. xml-journal.net GC-MS provides not only retention time data but also a mass spectrum that serves as a molecular fingerprint, enabling positive identification and structural elucidation. mdpi.comxml-journal.net For nitro-containing compounds, an Electron Capture Detector (ECD) offers very high sensitivity. mdpi.com
Table 2: Representative GC-MS Parameters for Analysis of Nitroaromatic Compounds
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | A versatile, mid-polarity column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures efficient volatilization of the analyte. |
| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C | Separates compounds based on boiling point and polarity. |
| Detector | Mass Spectrometer (MS) | Provides both qualitative (mass spectrum) and quantitative data. nih.gov |
Considerations for Sample Preparation and Matrix Effects
Effective sample preparation is crucial for reliable chromatographic analysis, as it aims to isolate the analyte from interfering components of the sample matrix. preprints.org The complexity of the matrix dictates the extent of the cleanup required. preprints.org For instance, analyzing this compound in environmental water requires different preparation than assaying its purity as a neat substance. mdpi.com
Extraction : For aqueous samples, liquid-liquid extraction (LLE) with a solvent like methylene (B1212753) chloride or solid-phase extraction (SPE) can be used to concentrate the analyte and remove salts and other polar interferences. epa.govepa.gov SPE with resin-based sorbents is often preferred for nitroaromatic compounds. epa.gov For solid samples like soil or sediment, techniques like ultrasonic extraction with acetonitrile are employed. epa.gov
Matrix Effects : Matrix effects can significantly impact quantitative accuracy in both HPLC and GC, particularly when using mass spectrometry. chromatographyonline.comresearchgate.net These effects arise from co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate results. preprints.orgchromatographyonline.com In GC, matrix components can also accumulate in the injector liner, creating active sites that may degrade the analyte or, conversely, shield it from degradation (analyte protectant effect). chromatographyonline.comnih.gov To mitigate these issues, strategies such as using matrix-matched standards, internal standards, or more extensive sample cleanup procedures are employed. chromatographyonline.com
Spectroscopic Methods for Definitive Structural Elucidation
While chromatography can separate and tentatively identify this compound, spectroscopic methods are required for its definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Other Nuclei)
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound would show distinct signals for the aromatic protons of the phenoxy group and the aliphatic protons of the propane (B168953) chain.
Aromatic Region (~6.8-7.4 ppm) : The protons on the phenyl ring will appear in this region, with their specific chemical shifts and splitting patterns determined by their position relative to the ether linkage.
Aliphatic Region (~2.0-4.6 ppm) : The three sets of methylene protons (-O-CH₂ -, -CH₂ -CH₂NO₂, -CH₂ NO₂) will appear as multiplets. The protons adjacent to the electronegative oxygen atom (-O-CH₂) and the nitro group (-CH₂NO₂) will be shifted downfield. orgchemboulder.com Specifically, the protons alpha to the nitro group are expected around 4.0-4.4 ppm. orgchemboulder.com The central methylene group would appear further upfield. The coupling between adjacent methylene groups would result in complex splitting patterns (e.g., triplets or quintets). thieme-connect.de
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
Aromatic Region (~115-160 ppm) : The six carbons of the phenyl ring will give rise to several signals in this range. The carbon directly attached to the ether oxygen (ipso-carbon) will be the most downfield, typically around 158-160 ppm. hw.ac.ukdocbrown.info
Aliphatic Region (~20-80 ppm) : The three aliphatic carbons will have distinct chemical shifts. The carbon attached to the oxygen (-O-CH₂) would appear around 60-80 ppm, while the carbon attached to the nitro group (-CH₂NO₂) would be in a similar or slightly more downfield region. oregonstate.edu The central carbon (-CH₂-) would be the most upfield of the three.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
|---|---|---|
| CH ₂-NO₂ | ~4.4 (triplet) | ~75 |
| -CH₂-CH ₂-CH₂- | ~2.3 (quintet) | ~25 |
| O-CH ₂- | ~4.1 (triplet) | ~68 |
| Ar-H (ortho) | ~6.9 (doublet) | ~115 |
| Ar-H (meta) | ~7.3 (triplet) | ~130 |
| Ar-H (para) | ~7.0 (triplet) | ~122 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions. sigmaaldrich.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural clues. When coupled with GC (GC-MS), it is a powerful analytical combination.
Molecular Ion Peak (M⁺·) : In electron ionization (EI) MS, this compound (C₉H₁₁NO₂) has a molecular weight of 165.18 g/mol . A molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 165. The intensity of this peak can vary; for some nitroalkanes, it may be weak or absent. miamioh.edu
Key Fragmentation Pathways : The structure of this compound suggests several predictable fragmentation pathways that would provide structural confirmation.
Loss of the Nitro Group : A common fragmentation for nitro compounds is the loss of NO₂ (mass 46), which would result in a fragment ion at m/z 119. miamioh.edu
Cleavage of the Ether Bond : Cleavage of the C-O ether bond can occur in two ways. Loss of the phenoxy radical (·OC₆H₅, mass 93) would yield a fragment at m/z 72. More commonly, cleavage alpha to the ether results in the formation of a stable phenoxy cation or a related fragment. A strong peak at m/z 94 corresponding to phenol (B47542) (C₆H₆O⁺·) is highly characteristic of phenyl ethers, often formed via rearrangement.
Alkyl Chain Fragmentation : Cleavage along the propyl chain is also expected. For example, cleavage between the first and second carbons of the propyl chain (alpha-cleavage to the nitro group) could occur. The fragmentation pattern often includes clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. arizona.edulibretexts.org
Table 4: Expected Key Fragment Ions in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 165 | [C₉H₁₁NO₂]⁺· | Molecular Ion (M⁺·) |
| 119 | [M - NO₂]⁺ | Loss of the nitro group, characteristic of nitroalkanes. miamioh.edu |
| 94 | [C₆H₆O]⁺· | Phenol radical cation, characteristic of phenyl ethers. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the ether bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for characterizing the electronic transitions within a molecule, providing valuable information about its chromophores. msu.edu Chromophores are functional groups or parts of a molecule that absorb light in the UV-Vis region. pharmatutor.org In this compound, two primary chromophores are responsible for its characteristic UV-Vis absorption spectrum: the phenoxy group (an aromatic ether) and the nitroalkane group. pharmatutor.orgnih.gov
The phenoxy group contains a benzene (B151609) ring, which is a well-defined aromatic chromophore. nih.gov Benzene itself exhibits a series of absorption bands, often with fine vibrational structure, arising from π→π* electronic transitions. elte.hu The primary absorption for substituted benzenes typically occurs in two regions: a strong absorption band around 200-210 nm (the E-band) and a weaker, structured band between 250-270 nm (the B-band). upi.edu The ether oxygen atom, acting as an auxochrome, modifies the absorption of the benzene ring through its non-bonding electrons, which can interact with the π-system. pharmatutor.org This interaction typically causes a bathochromic shift (a shift to longer wavelengths) of the B-band.
The second chromophore is the nitro group (-NO₂). Saturated nitroalkanes exhibit a characteristic weak absorption band in the 270-280 nm region. nih.goviu.edu This absorption is attributed to a symmetry-forbidden n→π* transition, involving the promotion of a non-bonding electron from an oxygen atom to an antibonding π* orbital of the nitro group. elte.hu Consequently, this transition has a very low molar absorptivity (ε), typically in the range of 10-100 L·mol⁻¹·cm⁻¹. msu.edu A much stronger absorption for nitroalkanes occurs in the vacuum UV region (below 200 nm), which is not accessible with standard spectrophotometers. nih.goviu.edu
The resulting UV-Vis spectrum of this compound is a composite of the absorptions from both the phenoxy and nitro chromophores. The spectrum is expected to be dominated by the strong π→π* transitions of the aromatic ring, with the weak n→π* transition of the nitro group potentially appearing as a low-intensity shoulder on the tail of the much stronger benzene band.
Table 1: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Predicted λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type | Associated Chromophore |
|---|---|---|---|
| ~ 270-275 | ~ 1,000 - 2,000 | π→π* (B-band) | Phenoxy Group |
| ~ 275-280 | ~ 20 - 50 | n→π* | Nitro Group |
| ~ 210-220 | ~ 6,000 - 8,000 | π→π* (E-band) | Phenoxy Group |
Note: The data in this table are estimated based on the typical absorption characteristics of phenoxy and nitroalkane model compounds. The exact values for λmax and ε would need to be determined experimentally.
Development and Validation of Robust Analytical Procedures
The development and validation of analytical procedures are critical for the reliable quantification of this compound in various samples. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of non-volatile organic compounds and is well-suited for this purpose. wisdomlib.orgscispace.com Gas chromatography (GC) methods, often coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD), are also suitable, particularly for analyzing volatile nitro compounds. mdpi.comnih.govresearchgate.net
A typical method development and validation process, for instance using Reversed-Phase HPLC (RP-HPLC) with UV detection, would follow guidelines established by the International Council for Harmonisation (ICH). wisdomlib.orgresearchgate.net
Method Development Strategy:
Column Selection: A C18 or C8 column is generally a good starting point for a molecule with the polarity of this compound.
Mobile Phase Selection: A mixture of water and an organic modifier like acetonitrile or methanol is typically used. nih.gov The ratio would be optimized to achieve a suitable retention time and separation from any impurities.
Detector Wavelength: The detection wavelength would be set based on the UV-Vis spectrum. A wavelength around 270 nm would likely be chosen to maximize sensitivity for the phenoxy chromophore.
Optimization: Parameters such as mobile phase composition, flow rate, and column temperature are systematically adjusted to achieve optimal resolution, peak shape, and analysis time. scispace.com
Method Validation: Once the method is developed, it must be validated to ensure it is fit for its intended purpose. The validation process assesses several key performance characteristics: scispace.comscielo.br
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. scispace.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. scispace.com
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using spike/recovery studies. spectroscopyonline.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. spectroscopyonline.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate). scispace.com
Table 2: Representative Validation Parameters for a Hypothetical HPLC-UV Method for this compound
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Defined by linearity | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.35% |
| LOD (µg/mL) | Reportable | 0.15 |
| LOQ (µg/mL) | Reportable | 0.50 |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved from placebo and degradants |
| Robustness | RSD ≤ 2.0% for all variations | Passes (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%) |
Note: This table presents illustrative data to demonstrate typical outcomes of an HPLC method validation. Actual results would be generated during experimental validation.
Computational and Theoretical Investigations of 3 Phenoxy 1 Nitropropane
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into molecular geometries, electronic structures, and various other properties. For a molecule like 3-Phenoxy-1-nitropropane, these methods can predict its three-dimensional shape, the distribution of electrons, and its spectroscopic characteristics from first principles.
Density Functional Theory (DFT) Applications for Ground State Geometries
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for determining the ground state geometries of organic molecules.
For this compound, a DFT calculation would begin with an initial guess of the molecular structure. The calculation then systematically adjusts the positions of the atoms to find the arrangement with the minimum electronic energy. This process, known as geometry optimization, yields the equilibrium structure of the molecule. A variety of functionals, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G(d) or larger), would be employed to solve the Kohn-Sham equations. unpatti.ac.idopenstax.org The optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles.
Illustrative Data Table: Predicted Ground State Geometrical Parameters for this compound
The following table is a hypothetical representation of data that would be generated from a DFT/B3LYP/6-31G(d) calculation. It serves as an example of the typical output from such a study.
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C(phenyl)-O | ~1.37 Å |
| Bond Length | O-C(propyl) | ~1.43 Å |
| Bond Length | C-N (nitro) | ~1.49 Å |
| Bond Angle | C(phenyl)-O-C(propyl) | ~118° |
| Dihedral Angle | C-O-C-C | ~178° (anti-periplanar) |
Ab Initio Methods for High-Accuracy Calculations
Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and molecular properties. nih.gov
For this compound, applying a high-level ab initio method like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) with a large basis set would serve as a "gold standard" benchmark for results obtained from more cost-effective methods like DFT. These calculations are crucial for validating the accuracy of DFT functionals for this specific class of molecules and for obtaining highly reliable energetic data.
Analysis of Frontier Molecular Orbitals and Electrostatic Potentials
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.com
For this compound, computational analysis would reveal that the HOMO is likely localized on the electron-rich phenoxy group, while the LUMO would be centered on the strongly electron-withdrawing nitro group. wikipedia.org This distribution dictates the molecule's reactivity in various chemical reactions.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In the MEP of this compound, negative potential (red/yellow) would be concentrated around the oxygen atoms of the nitro group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found elsewhere, highlighting potential sites for nucleophilic attack.
Illustrative Data Table: Calculated Electronic Properties for this compound
This table is a hypothetical representation of data from a DFT calculation, illustrating the types of electronic properties that would be determined.
| Property | Predicted Value | Interpretation |
|---|---|---|
| EHOMO | ~ -7.5 eV | Indicates electron-donating capability (localized on phenoxy group) |
| ELUMO | ~ -1.2 eV | Indicates electron-accepting capability (localized on nitro group) |
| HOMO-LUMO Gap | ~ 6.3 eV | Suggests high kinetic stability |
| Dipole Moment | ~ 4.0 D | Indicates a polar molecule due to the nitro group |
Reaction Mechanism Studies and Energetics
Computational chemistry is invaluable for exploring the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.
Exploration of Potential Energy Surfaces and Transition States
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES for a reaction involving this compound, chemists can identify all possible intermediates and, most importantly, the transition states that connect them. A transition state is a specific geometry along the reaction coordinate that corresponds to the highest energy point between reactants and products—an energy saddle point on the PES.
For instance, studying the reduction of the nitro group or a nucleophilic substitution at the propyl chain would involve locating the relevant transition state structures. Computational algorithms can search the PES to find these critical points, providing a detailed, step-by-step picture of the reaction mechanism.
Calculation of Activation Barriers and Reaction Enthalpies
Once the structures of the reactants, transition states, and products are optimized, their energies can be calculated with high accuracy. The activation barrier (or activation energy, ΔE‡) is the energy difference between the transition state and the reactants. According to transition state theory, this barrier is the primary determinant of the reaction rate. A higher barrier corresponds to a slower reaction.
The reaction enthalpy (ΔHrxn) is the difference in energy between the products and reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
For a hypothetical reaction, such as the alkaline hydrolysis of this compound, computational methods could be used to calculate these key energetic parameters, allowing for a quantitative assessment of the reaction's feasibility and kinetics.
Illustrative Data Table: Hypothetical Reaction Energetics
This table provides a hypothetical example of calculated energetic data for a proposed reaction pathway involving this compound.
| Reaction Parameter | Calculated Value (kcal/mol) | Significance |
|---|---|---|
| Activation Barrier (ΔE‡) | +25.5 | Suggests a moderately slow reaction at room temperature. |
| Reaction Enthalpy (ΔHrxn) | -15.0 | Indicates the reaction is exothermic. |
Kinetic Modeling and Rate Constant Prediction
Kinetic modeling and the prediction of rate constants are essential for understanding the reaction dynamics of this compound. These computational approaches provide insights into reaction mechanisms, predict the speed of chemical processes, and help in understanding the behavior of the compound under various conditions.
Theoretical studies on related nitroalkanes, such as 1-nitropropane (B105015), have been conducted to understand their thermal decomposition and combustion characteristics. For instance, the thermal decomposition of 1-nitropropane has been investigated using the CBS-QB3 level of theory. These studies reveal that the pyrolysis of 1-nitropropane involves simple bond ruptures, hydrogen abstraction, isomerization, and secondary reactions. researchgate.net The rate constants for the crucial unimolecular decomposition reactions of 1-nitropropane have been calculated at temperatures ranging from 500 to 2000 K and pressures from 0.0001 to 100 atm. researchgate.net
Kinetic modeling has also been applied to understand the ignition characteristics of 1-nitropropane. A kinetic model for 1-nitropropane was developed based on calculations and existing nitromethane (B149229) models. This model has shown good performance in predicting ignition delay times. researchgate.net Such models are crucial for assessing the potential of nitroalkanes as fuel additives or propellants. researchgate.net
The reactivity of nitroalkanes with radicals, such as the hydroxyl (OH) radical, is another critical aspect of their kinetic profile, particularly in atmospheric chemistry. The rate constant for the reaction of 1-nitropropane with the OH radical has been estimated. ucr.edu These estimations are vital for developing chemical mechanisms used in air quality models. ucr.eduucr.edu For example, the SAPRC-07 chemical mechanism includes representations for the atmospheric reactions of various volatile organic compounds, including nitroalkanes. ucr.edu
Machine learning approaches are also emerging as powerful tools for predicting rate constants. arxiv.org These methods can be trained on extensive datasets of known reaction rates to predict the rates of unstudied reactions with high accuracy, capturing effects like quantum mechanical tunneling and recrossing that are challenging for traditional theoretical methods. arxiv.org
The table below summarizes some predicted rate constants for reactions involving 1-nitropropane, which serves as a structural analog for understanding the potential reactivity of this compound.
| Reaction | Rate Constant (cm³ molec⁻¹ s⁻¹) | Temperature Dependence | Method of Estimation |
| 1-nitropropane + OH | 1.33e-12 | - | Estimated |
Table 1: Predicted Rate Constant for the Reaction of 1-nitropropane with OH Radical. ucr.edu
Conformational Analysis and Tautomerism Investigations
The three-dimensional structure and the potential for isomeric forms of this compound are key to understanding its chemical behavior. Conformational analysis and the investigation of tautomerism provide fundamental insights into the molecule's stability, reactivity, and interactions.
Conformational Analysis:
Computational methods, such as Density Functional Theory (DFT), are powerful tools for performing conformational analysis. iucr.org For analogous molecules like 1,3-bis[2-methoxy-4-(prop-2-en-1-yl)phenoxy]propane, DFT calculations at the B3LYP/6–311G(d,p) level have been used to optimize molecular structures and compare them with experimental data. iucr.org Similar computational approaches can be applied to this compound to identify its low-energy conformers and the rotational barriers between them. The study of related phenoxypropane derivatives, such as 3-phenoxypropane-1,2-diol, has also employed computational and experimental techniques to understand their conformational preferences. researchgate.net
Tautomerism Investigations:
Tautomerism is a form of isomerism where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For nitroalkanes, the most significant form of tautomerism is the equilibrium between the nitro form and the aci-nitro (nitronate) form. nih.gov This equilibrium is crucial as the two tautomers exhibit different chemical properties and reactivity. nih.govnih.gov
The ability of a nitroalkane to undergo tautomerism depends on the presence of an alpha-hydrogen atom (a hydrogen on the carbon adjacent to the nitro group). doubtnut.comdoubtnut.com Since this compound has two alpha-hydrogens on the carbon bearing the nitro group, it can exist in equilibrium with its nitronate tautomer.
Studies on 1-nitropropane have shown that it rapidly and almost completely converts from its nitronate form to the nitro form under physiological conditions. nih.gov In contrast, secondary nitroalkanes like 2-nitropropane (B154153) reach an equilibrium with a significant portion remaining as the nitronate. nih.gov This difference in tautomeric equilibrium is believed to be a key factor in the differing toxicities of primary and secondary nitroalkanes. nih.gov The interconversion between the nitro and aci-nitro forms can be facilitated by acids or bases. frontiersin.org
The table below outlines the key aspects of conformational analysis and tautomerism relevant to this compound.
| Investigation Type | Key Concepts | Relevance to this compound |
| Conformational Analysis | Rotational isomers (conformers), potential energy surface, steric interactions, intramolecular forces. | Determines the molecule's preferred 3D shape, influencing its physical properties and how it interacts with other molecules. |
| Tautomerism | Nitro-aci-nitro equilibrium, proton transfer, alpha-hydrogen. | The presence of the nitronate tautomer can significantly alter the reactivity, allowing for different reaction pathways. nih.govfrontiersin.org |
Table 2: Overview of Conformational and Tautomeric Investigations.
Predictive Modeling of Chemical Reactivity and Selectivity
Predictive modeling in chemistry utilizes computational methods to forecast the outcome of chemical reactions, including their feasibility, rates, and the distribution of products (selectivity). For this compound, such models are invaluable for anticipating its behavior in various chemical environments.
Reactivity Modeling:
The reactivity of this compound is dictated by its functional groups: the nitro group, the ether linkage, and the aromatic ring. Computational models can predict how these groups will behave under different reaction conditions.
The nitro group can undergo several transformations. In its standard form, it is an electron-withdrawing group. However, in its aci-form (nitronate), the carbon atom becomes nucleophilic. nih.gov This change in polarity, or "umpolung," is a key aspect of nitroalkane chemistry and can be exploited in synthesis. rsc.org Computational studies have elucidated the mechanisms of reactions involving electrophilically activated nitroalkanes, where protonated forms of the nitronic acid act as reactive intermediates. frontiersin.org These intermediates are strong electrophiles capable of reacting with various nucleophiles, including arenes. acs.org
Predictive models can also assess the reactivity of the phenoxy group. The aromatic ring can undergo electrophilic substitution reactions, and the ether linkage can be cleaved under certain conditions. Quantum chemical calculations can determine the electron density at different positions on the aromatic ring, predicting the sites most susceptible to electrophilic attack. researchgate.net
Selectivity Modeling:
When a molecule has multiple reactive sites, predicting which site will react (chemoselectivity) and in what orientation (regio- and stereoselectivity) is crucial.
For this compound, a key question is the competition between reactions at the nitro-alkyl part and the phenoxy part. For instance, in reactions with strong electrophiles, will the reaction occur at the aromatic ring or at the oxygen of the ether? Predictive models based on quantum mechanics can calculate activation energies for different reaction pathways, allowing for the prediction of the most likely product.
In reactions involving the nitroalkane moiety, selectivity is also important. For example, in the Henry reaction (a reaction between a nitroalkane and a carbonyl compound), new stereocenters can be formed. Computational models can predict the stereochemical outcome of such reactions by analyzing the transition state energies of the different possible pathways. ub.edu
The table below summarizes the types of predictions that can be made for the reactivity and selectivity of this compound.
| Modeling Aspect | Predicted Property | Computational Approach | Example Application |
| Reactivity | Reaction rate, activation energy, reaction mechanism. | Quantum mechanics (DFT), transition state theory. | Predicting the rate of reaction with hydroxyl radicals in the atmosphere. ucr.edu |
| Chemoselectivity | Identification of the most reactive functional group. | Calculation of frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps. | Determining whether an electrophile will attack the aromatic ring or the nitro group. |
| Regioselectivity | Prediction of the position of attack on the aromatic ring. | Calculation of partial atomic charges, Fukui functions. | Predicting the ortho/para/meta substitution pattern in electrophilic aromatic substitution. |
| Stereoselectivity | Prediction of the 3D arrangement of the product. | Conformational analysis of transition states, calculation of energy differences between diastereomeric transition states. | Predicting the syn/anti ratio in a Henry reaction involving this compound. ub.edu |
Table 3: Predictive Modeling of Reactivity and Selectivity.
Synthesis and Characterization of Functionalized Derivatives and Analogues of 3 Phenoxy 1 Nitropropane
Strategic Modifications on the Phenyl Ring
The aromatic ring of 3-phenoxy-1-nitropropane offers a prime site for functionalization, enabling the synthesis of a wide array of derivatives. Standard electrophilic aromatic substitution reactions can be employed to introduce various substituents onto the phenyl ring. lkouniv.ac.in The nature and position of these substituents can significantly influence the electronic properties of the molecule.
Functionalization of planar aromatic rings is a direct and cost-effective method for creating new derivatives. rsc.org For instance, nitration of aromatic compounds is a fundamental industrial process, often utilizing a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. wikipedia.org The presence of the phenoxy-1-nitropropane moiety will direct incoming electrophiles primarily to the ortho and para positions of the phenyl ring.
The synthesis of phenoxy ring-substituted isopropyl phenylcyanoacrylates demonstrates the versatility of modifying the phenyl ring. scispace.com In this work, various substituted benzaldehydes, including those with phenoxy groups, were condensed with isopropyl cyanoacetate (B8463686) to yield a range of functionalized molecules. scispace.com This highlights how pre-functionalized phenyl rings can be incorporated to build more complex structures.
Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for creating carbon-carbon and carbon-heteroatom bonds on the aromatic ring. kyoto-u.ac.jp This allows for the introduction of a wide variety of functional groups, significantly expanding the accessible chemical space of this compound derivatives.
Below is a table summarizing various substituents that can be introduced onto the phenyl ring and the common methods for their introduction.
| Substituent | Typical Reagent(s) | Reaction Type |
| Nitro (-NO₂) | HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution |
| Halogen (-Cl, -Br) | Cl₂, Br₂, Lewis Acid | Electrophilic Aromatic Substitution |
| Alkyl (-R) | R-X, Lewis Acid | Friedel-Crafts Alkylation |
| Acyl (-COR) | RCOCl, Lewis Acid | Friedel-Crafts Acylation |
| Sulfonyl (-SO₃H) | Fuming H₂SO₄ | Sulfonation |
Variations in the Propane (B168953) Chain Structure and Substitution
Modifications to the three-carbon propane chain of this compound provide another avenue for creating structural diversity. These alterations can include changing the chain length, introducing branching, or adding functional groups along the chain.
For example, the synthesis of phenoxypropanolamine-bearing indole (B1671886) analogues involves the reaction of a substituted phenol (B47542) with epichlorohydrin, leading to a modified propanolamine (B44665) chain. arabjchem.org This demonstrates how the core propane structure can be elaborated into more complex side chains.
The addition of substituents to the propane chain can be achieved through various synthetic strategies. The acidity of the α-carbon to the nitro group allows for alkylation reactions, introducing branching at the C-1 position. wikipedia.org The conjugate addition of nucleophiles to nitroalkenes, which can be derived from this compound, is another powerful method for introducing substituents at the C-2 position. mdpi-res.com
The following table outlines potential modifications to the propane chain and general synthetic approaches.
| Modification | General Synthetic Approach | Resulting Structure |
| Branching at C-1 | Alkylation of the nitronate anion | R-CH(NO₂)-CH₂-CH₂-O-Ph |
| Branching at C-2 | Conjugate addition to a nitroalkene intermediate | Ph-O-CH₂-CH(R)-CH₂-NO₂ |
| Introduction of a hydroxyl group | Reduction of a corresponding ketone | Ph-O-CH₂-CH(OH)-CH₂-NO₂ |
| Chain extension/contraction | Multi-step synthesis from different starting materials | e.g., 4-Phenoxy-1-nitrobutane |
Transformations and Derivatizations of the Nitro Group to Alternative Functionalities
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound. tcichemicals.commdpi-res.com The reduction of the nitro group is one of the most common and important transformations.
Reduction of nitro compounds can lead to several different products depending on the reagents and reaction conditions used. wikipedia.org
Amines: Catalytic hydrogenation using catalysts like Raney nickel, palladium-on-carbon, or platinum(IV) oxide is a widely used method for reducing nitro groups to primary amines. lkouniv.ac.inmasterorganicchemistry.com Another common method involves the use of metals such as iron, tin, or zinc in an acidic medium. masterorganicchemistry.com Sulfurated sodium borohydride (B1222165) has also been shown to reduce aromatic nitro compounds to amines in high yields. cdnsciencepub.com
Hydroxylamines: Reduction of nitro compounds under neutral conditions, for example with zinc dust and ammonium (B1175870) chloride, can yield hydroxylamines. lkouniv.ac.inwikipedia.org
Oximes: The use of specific metal salts like tin(II) chloride can reduce nitro compounds to oximes. wikipedia.org
Beyond reduction, the nitro group can participate in other transformations. For instance, primary nitroalkanes can be converted into nitriles. cdnsciencepub.com The nitro group can also act as a leaving group in certain reactions, enabling the formation of carbon-carbon double bonds. mdpi-res.com
The following table summarizes key transformations of the nitro group and the reagents typically employed.
| Target Functional Group | Reagent(s) | Reaction Type |
| Amine (-NH₂) | H₂, Pd/C or Fe, HCl | Reduction |
| Hydroxylamine (-NHOH) | Zn, NH₄Cl | Reduction |
| Oxime (=NOH) | SnCl₂ | Reduction |
| Nitrile (-CN) | Sulfurated sodium borohydride (for primary aliphatic nitro compounds) | Reduction/Rearrangement |
| Alkene (-C=C-) | Base-mediated elimination of HNO₂ | Elimination |
Stereochemical Aspects in the Synthesis and Analysis of Derivatives
When substitutions are introduced on the propane chain of this compound, chiral centers can be created, leading to the formation of stereoisomers. The synthesis of these derivatives often requires stereoselective methods to control the three-dimensional arrangement of atoms, which can be crucial for their properties and applications. ethernet.edu.et
For instance, the Pictet-Spengler reaction of L-tryptophan methyl ester with aryl methyl ketones produces two diastereomers of 1,2,3,4-tetrahydro-β-carbolines. nih.gov The ratio of these diastereomers can be influenced by the reaction conditions, highlighting the importance of kinetic versus thermodynamic control in stereoselective synthesis. nih.gov Similarly, the stereoselective synthesis of pyrrolidinones via a nitro-Mannich reaction can generate three contiguous stereocenters in a highly diastereoselective manner. ucl.ac.uk
The development of asymmetric synthesis methods is key to obtaining enantiomerically pure compounds. sciencenet.cn This can involve the use of chiral catalysts, auxiliaries, or reagents. The use of Feringa's phosphoramidite (B1245037) ligand in the synthesis of a pyrrolidinone, for example, induced moderate enantioselectivity. ucl.ac.uk
The analysis of the stereochemistry of the synthesized derivatives is equally important. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as COSY (Correlation Spectroscopy), are powerful tools for elucidating the relative stereochemistry of a molecule. longdom.org By analyzing the coupling between protons, it is possible to deduce their spatial relationships. longdom.org For the determination of absolute configuration, X-ray crystallography is the definitive method, as demonstrated in the structural confirmation of endoperoxide derivatives. tubitak.gov.tr
The table below highlights key aspects of stereochemistry in the synthesis and analysis of this compound derivatives.
| Aspect | Method/Technique | Purpose |
| Synthesis | ||
| Diastereoselective Synthesis | Control of reaction conditions (temperature, time) | To favor the formation of one diastereomer over another. |
| Asymmetric Synthesis | Use of chiral catalysts, auxiliaries, or reagents | To produce an excess of one enantiomer. |
| Analysis | ||
| Relative Stereochemistry | 2D-NMR (e.g., COSY) | To determine the spatial relationship between atoms within the molecule. |
| Absolute Configuration | X-ray Crystallography | To determine the absolute three-dimensional arrangement of atoms. |
Applications of 3 Phenoxy 1 Nitropropane in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block and Synthetic Intermediate
The synthetic utility of 3-phenoxy-1-nitropropane is rooted in the dual-functionality conferred by the nitro group and the phenoxy group. The nitro group, in particular, serves as a powerful tool for a variety of chemical transformations. scispace.com
The primary aliphatic nitro group is one of the most versatile functional groups in organic synthesis. scispace.com Its strong electron-withdrawing nature significantly increases the acidity of the hydrogen atoms on the adjacent carbon (the α-carbon). This allows for the easy formation of a stabilized carbanion, known as a nitronate anion, upon treatment with a base. arkat-usa.org This nucleophilic nitronate is central to several key carbon-carbon bond-forming reactions:
Henry (Nitro-Aldol) Reaction: The nitronate derived from this compound can react with aldehydes or ketones to form β-nitro alcohols. chemistry-reaction.comsynarchive.com This reaction is a fundamental method for C-C bond formation and provides access to 1,2-amino alcohols after subsequent reduction of the nitro group. chemistry-reaction.comorganic-chemistry.org
Michael Addition: As a potent nucleophile, the nitronate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, esters, and nitriles. organic-chemistry.orgsctunisie.org This reaction is a reliable method for forming γ-nitro ketones and related structures, which are valuable intermediates for further synthesis. thieme-connect.com
Aza-Henry (Nitro-Mannich) Reaction: The addition of the nitronate to an imine results in the formation of a β-nitroamine. wikipedia.org This reaction is synthetically important as the products can be converted into valuable 1,2-diamines or β-amino carbonyl compounds. wikipedia.org
Beyond its role in C-C bond formation, the nitro group itself is a synthetic chameleon, readily transformed into other crucial functional groups. researchgate.netwiley.com This capacity for functional group interconversion multiplies the value of this compound as a synthetic intermediate.
| Nitro Group Transformation | Reagents/Reaction Type | Resulting Functional Group | Significance |
| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C), Metal/Acid (e.g., SnCl₂, HCl) | Primary Amine (-NH₂) | Access to amines, amides, and nitrogen heterocycles. wiley.comnowgonggirlscollege.co.in |
| Nef Reaction | Acid Hydrolysis of Nitronate Salt (e.g., H₂SO₄) | Aldehyde (-CHO) | Converts a nucleophilic carbon center into an electrophilic carbonyl carbon. organicreactions.orgwikipedia.orgalfa-chemistry.com |
| Oxidative Nef Reaction | Oxidation of Nitronate (e.g., Oxone®, KMnO₄) | Carboxylic Acid (-COOH) | Provides direct access to carboxylic acids from primary nitroalkanes. alfa-chemistry.comorganic-chemistry.org |
The phenoxy group, while less reactive under these conditions, provides a stable aromatic scaffold that imparts specific solubility and electronic properties to the molecule and its derivatives. It can serve as a directing group or be a key structural element in the final target molecule, particularly in pharmaceuticals and materials. ontosight.ainih.gov
Utility in the Construction of Complex Organic Architectures
The array of reactions available to this compound makes it a potent starting material for assembling complex molecular frameworks, especially heterocyclic compounds which are cornerstones of medicinal chemistry. arkat-usa.orgumich.edu The nitro group can be strategically manipulated to facilitate cyclization reactions, acting as a precursor to the required nitrogen or oxygen heteroatoms. arkat-usa.orguni-rostock.de
For instance, the reduction of the nitro group to a primary amine is a key step. The resulting 3-phenoxy-1-propanamine can be used in reactions to form nitrogen-containing heterocycles. More elaborate strategies involve intramolecular reactions. A Michael addition followed by reduction of the nitro group and subsequent cyclization could lead to substituted pyrrolidines or piperidines. Similarly, a Henry reaction product can be transformed into a variety of oxygen- and nitrogen-containing heterocycles. arkat-usa.orgumich.edu
Research on analogous nitroalkanes demonstrates their utility in innovative annulation reactions for synthesizing complex fused heterocycles. When activated, for example with polyphosphoric acid, nitroalkanes can serve as electrophiles to construct systems like quinazolines, benzimidazoles, and triazolo-fused heterocycles. mdpi.comnih.govrsc.org Applying this logic, this compound could be used to introduce a phenoxypropyl sidechain onto these important medicinal scaffolds.
The table below outlines hypothetical, yet chemically sound, pathways from this compound to complex molecular structures.
| Initial Reaction | Subsequent Steps | Potential Complex Architecture | Relevance |
| Henry Reaction | Reduction of nitro group, cyclization | Substituted oxazines or other N,O-heterocycles | Common motifs in bioactive compounds. arkat-usa.org |
| Michael Addition | Reduction of nitro group, intramolecular amidation | Lactams (e.g., pyrrolidinones, piperidinones) | Prevalent in pharmaceuticals and natural products. umich.edu |
| Reduction to Amine | Reaction with a 1,3-dicarbonyl compound | Substituted pyridines or pyrimidines | Core structures in numerous drugs. |
| Nef Reaction | Wittig reaction or other carbonyl chemistry | Complex aliphatic chains with phenoxy terminus | Building blocks for natural product synthesis. |
Contributions to the Development of Functional Materials
The distinct features of the phenoxy and nitropropane moieties suggest that this compound could be a valuable monomer or precursor in materials science.
The phenoxy group is a well-known component of high-performance polymers, prized for its thermal stability and chemical resistance. Phenoxy resins, for example, are tough, ductile polymers used in coatings and adhesives. britannica.com The presence of the phenoxy group in this compound provides a foundational element for creating new polymers.
The true versatility for materials science, however, lies in the transformable nitro group. Reduction of the nitro group to a primary amine (yielding 3-phenoxy-1-propanamine) creates a difunctional monomer. This monomer, possessing a nucleophilic amine at one end and an aromatic ring at the other, could be used in step-growth polymerization to synthesize:
Polyamides and Polyimides: By reacting with dicarboxylic acids or their derivatives. These materials are known for their excellent thermal and mechanical properties.
Functional Polymers: The amine can be used to graft the phenoxypropyl group onto existing polymer backbones, modifying their surface properties or bulk characteristics.
Furthermore, the combination of an aromatic ring and a nitrogen-containing group is a classic template for functional organic materials like dyes and compounds with specific electronic properties. scispace.com The strong electron-withdrawing nature of the nitro group, and the electron-donating nature of the amino group it can be converted to, allow for the tuning of the electronic properties of the phenoxy ring system, which could be exploited in the design of optical or electronic materials. numberanalytics.com For example, phenoxy-imine ligands are used to create aluminum complexes that act as efficient catalysts for ring-opening polymerization, a key process for producing biodegradable polyesters. rsc.org The amine derivative of this compound could be a precursor for such specialized ligands.
Future Research Directions and Unaddressed Challenges Pertaining to 3 Phenoxy 1 Nitropropane
Exploration of Unconventional Synthetic Pathways
The conventional synthesis of 3-Phenoxy-1-nitropropane typically involves the reaction of 3-phenoxy-1-bromopropane with a nitrite (B80452) salt. utk.edu While effective, future research should pivot towards more innovative and efficient synthetic strategies.
Biocatalysis: A significant unaddressed challenge is the application of enzymatic methods for the synthesis of this compound. Biocatalysis offers high selectivity and operates under mild, environmentally friendly conditions. jst.go.jp Research into enzymes like nitroalkane oxidase or engineered variants of tryptophan synthase (TrpB), which have shown utility with other nitroalkanes, could lead to novel biosynthetic routes. nih.gov For instance, variants of TrpB from Pyrococcus furiosus have been used to couple nitroalkanes with serine to produce noncanonical amino acids, suggesting their potential to act on nitropropane derivatives. nih.gov
Continuous Flow Synthesis: Another promising avenue is the development of continuous flow processes. Flow chemistry provides enhanced safety, scalability, and control over reaction parameters compared to batch processes. mdpi-res.com Systems using heterogeneous catalysts, such as amino-functionalized silica (B1680970) gel, have been successfully employed for the synthesis of other nitro compounds and could be adapted for this compound. mdpi-res.com This approach would allow for more efficient and potentially automated production.
| Method | Potential Advantage | Key Research Challenge |
| Enzymatic Synthesis | High selectivity, mild conditions, green chemistry. | Identifying or engineering a suitable enzyme with high activity and stability for the specific substrate. |
| Continuous Flow | Improved safety, scalability, and process control. | Catalyst development and optimization of flow parameters (temperature, residence time, concentration). |
| Mechanochemistry | Reduced solvent usage, energy efficiency. | Adapting reagents and conditions for solid-state synthesis of a liquid product. |
Discovery of Novel Reactivity and Catalytic Transformations
The reactivity of the nitro group in this compound is a rich area for future exploration, moving beyond simple reductions.
Catalytic Reductive Functionalization: While the reduction of the nitro group to an amine is a fundamental transformation, modern catalytic methods offer more nuanced reactivity. Organophosphorus-catalyzed reductive functionalization, for example, can convert nitro compounds into valuable nitrogen-containing heterocycles by intercepting reactive intermediates like nitrenes. nih.gov Applying such methodologies to this compound could yield novel complex molecules.
Photoredox and Metal Catalysis: The development of photoredox and nickel-catalyzed cross-coupling reactions for nitroalkanes opens up possibilities for forming new carbon-carbon bonds at the site of the nitro group. These methods could enable the alkylation or arylation of this compound, transforming it into more complex structures. However, a challenge for β-alkoxy nitroalkanes in some systems is the potential for elimination side reactions.
Biocatalytic Transformations: The enzymatic reduction of the nitro group presents a green alternative to traditional metal hydrides. Nitroreductases can catalyze the reduction of nitro groups to amines with high chemoselectivity. jst.go.jp Furthermore, some flavoprotein enzymes can catalyze a biocatalytic equivalent of the Nef reaction, converting a nitroalkane into a carbonyl compound, which would transform this compound into 3-phenoxypropanal.
Integration of Advanced Computational Chemistry for Rational Design
Computational chemistry is a powerful tool for predicting molecular properties and reaction mechanisms, yet its application to this compound is largely unexplored. scirp.orgkallipos.gr
Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, bond dissociation energies, and reaction pathways of this compound. scirp.org Such studies could elucidate the mechanism of its thermal decomposition or its reactivity in novel catalytic cycles. researchgate.net For example, computational analysis has been used to study the interaction between phenoxyl radicals and water, which could be relevant for understanding the behavior of the phenoxy group in aqueous or protic environments.
Modeling for Catalyst Design: A significant challenge in developing new catalytic transformations is the rational design of catalysts. Computational modeling can be used to simulate the interaction between this compound and a proposed catalyst, predicting the transition state energies and helping to optimize the catalyst structure for higher efficiency and selectivity. arxiv.orgmdpi.com This approach can accelerate the discovery of new reactions and reduce the need for extensive experimental screening.
| Computational Method | Research Goal | Potential Outcome |
| DFT Geometry Optimization | Determine the most stable conformation and electronic properties. | Insight into reactivity and spectroscopic characteristics. |
| Transition State Calculation | Elucidate reaction mechanisms for novel transformations. | Rational design of catalysts and reaction conditions. |
| Molecular Dynamics | Simulate behavior in different solvent environments. | Understanding of solvent effects on reactivity and stability. |
Development of Sustainable and Environmentally Benign Chemical Processes
Aligning the synthesis and use of this compound with the principles of green chemistry is a critical future direction. usda.gov
Green Solvents and Reagents: Research should focus on replacing traditional organic solvents with more sustainable alternatives. Deep eutectic solvents (DESs) and polyethylene (B3416737) glycol (PEG) have been shown to be effective media for reactions involving nitroalkanes. researchgate.net The use of benign nitrating agents, such as saccharin-derived reagents, could also reduce the environmental impact of the synthesis.
Heterogeneous and Recyclable Catalysts: The development of solid-supported or magnetically recoverable catalysts for the synthesis and transformation of this compound would simplify product purification and allow for catalyst recycling, reducing waste and cost. For instance, nano n-propylsulfonated γ-Fe2O3 has been used as a magnetically recyclable catalyst for reactions of indoles with nitroalkanes.
Energy-Efficient Processes: Exploring energy-efficient activation methods like photocatalysis or mechanochemistry could significantly lower the environmental footprint. Photocatalytic reductions of nitro compounds using heterogeneous catalysts under visible light have been demonstrated, offering a green alternative to heat-intensive processes.
Q & A
Q. What are the established synthetic routes for 3-Phenoxy-1-nitropropane, and what methodological considerations are critical for reproducibility?
The synthesis of nitro-aromatic compounds like this compound often involves nitration reactions or Friedel-Crafts acylation. For example, Friedel-Crafts protocols using aluminum chloride (AlCl₃) as a catalyst can introduce nitro or acyl groups to aromatic rings . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) are preferred to stabilize intermediates.
- Temperature control : Exothermic reactions require gradual reagent addition and cooling to avoid side products.
- Purification : Column chromatography or recrystallization is essential to isolate the product from nitro-containing byproducts. Refer to protocols for structurally similar compounds, such as 1-(3-Fluoro-4-propoxyphenyl)ethanone, which detail reaction conditions and stoichiometric ratios .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological approaches include:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms nitro-group orientation.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Computational modeling : Density Functional Theory (DFT) calculates electron density distribution, predicting reactivity at the nitro group .
For example, SMILES and InChI notations (e.g., as used for 4-nitrophenyl phosphate) can standardize structural representations .
Q. What are the stability profiles of this compound under varying storage conditions?
Nitro compounds are sensitive to light, heat, and humidity. Recommended practices:
- Storage : Inert atmospheres (argon) and amber glass vials at –20°C to prevent decomposition.
- Handling : Use gloveboxes for hygroscopic or oxygen-sensitive steps, as outlined in safety data sheets for nitro-aromatic analogs .
- Stability assays : Periodic HPLC or TLC monitoring detects degradation products like phenolic derivatives.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?
Advanced optimization involves:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., catalyst loading, solvent ratios) to identify optimal conditions.
- Kinetic studies : Monitoring reaction progress via in situ IR spectroscopy or GC-MS to pinpoint rate-limiting steps.
- Scale-up challenges : Address exothermicity and mixing efficiency using flow chemistry systems, as demonstrated in large-scale preparations of nitropropanol derivatives .
Q. What mechanistic insights explain conflicting reactivity data for this compound in different solvent systems?
Contradictions in reactivity (e.g., nitro-group reduction vs. aromatic ring substitution) may arise from solvent polarity effects. Methodological strategies:
- Solvent parameter analysis : Correlate outcomes with Kamlet-Taft parameters (polarity, hydrogen-bonding).
- Isotopic labeling : Use deuterated solvents to study solvent participation in transition states.
- Controlled contradiction analysis : Replicate conflicting studies under identical conditions to isolate variables, as advocated in qualitative research frameworks .
Q. How can advanced analytical techniques resolve ambiguities in the electronic behavior of this compound?
- X-ray crystallography : Determines precise bond angles and nitro-group orientation.
- UV-Vis spectroscopy : Quantifies charge-transfer transitions influenced by substituents, as applied to copper(II) complexes of nitro-aromatic ligands .
- Electrochemical profiling : Cyclic voltammetry identifies redox potentials, linking electronic structure to catalytic or explosive properties.
Q. What methodologies validate the environmental or biological safety of this compound in interdisciplinary research?
- Toxicity assays : Follow EPA DSSTox protocols (e.g., Ames test for mutagenicity) .
- Degradation studies : Simulate environmental breakdown via photolysis or microbial action, monitoring intermediates with LC-MS.
- Computational toxicology : Tools like TEST (Toxicity Estimation Software Tool) predict eco-toxicity endpoints based on QSAR models .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Systematic review : Compare datasets across peer-reviewed studies, noting instrumentation differences (e.g., NMR field strength).
- Reference standards : Use certified materials (e.g., NIST-traceable compounds) to calibrate instruments .
- Collaborative validation : Cross-laboratory reproducibility studies isolate equipment- or operator-specific errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
